REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5](N)=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[ClH:13].N([O-])=O.[Na+].[S:18](=[O:20])=[O:19]>O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([S:18]([Cl:13])(=[O:20])=[O:19])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10] |f:2.3|
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=N1)N)C(F)(F)F
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
cuprous chloride
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing solution
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
containing solution
|
Type
|
TEMPERATURE
|
Details
|
Under ice-cooling
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The obtained precipitate was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=19:1→9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=N1)S(=O)(=O)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 437 mg | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |